

# Chlorpyrifos methyl-d6 CAS number and molecular weight

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| Compound Name:       | Chlorpyrifos methyl-d6 |           |
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# In-Depth Technical Guide: Chlorpyrifos Methyld6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Chlorpyrifos methyl-d6**, a deuterated internal standard crucial for the accurate quantification of the organophosphate insecticide Chlorpyrifos-methyl. This document details its fundamental properties, the biological pathways affected by its non-deuterated analogue, and a representative experimental protocol for its use in analytical methodologies.

## **Core Compound Data: Chlorpyrifos Methyl-d6**

**Chlorpyrifos methyl-d6** is a stable, isotopically labeled form of Chlorpyrifos-methyl. It is an essential tool in analytical chemistry, particularly in mass spectrometry-based methods, where it serves as an internal standard to correct for matrix effects and variations in sample processing, ensuring high accuracy and precision in quantification.



| Property          | Value         | References            |
|-------------------|---------------|-----------------------|
| CAS Number        | 2083629-84-7  | [1][2][3][4][5][6][7] |
| Molecular Weight  | 328.57 g/mol  | [1][2][4][8]          |
| Molecular Formula | C7HD6Cl3NO3PS | [1][2][6]             |

## **Toxicological Profile of Chlorpyrifos-methyl**

The toxicological effects of **Chlorpyrifos methyl-d6** are considered identical to those of Chlorpyrifos-methyl. The primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[9][10] However, research also points to non-cholinesterase-mediated neurotoxicity.

### **Acetylcholinesterase Inhibition Pathway**

The primary toxic effect of Chlorpyrifos-methyl is the irreversible inhibition of acetylcholinesterase in the nervous system.[9] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors.[10] This overstimulation can lead to a range of adverse effects, from hyperstimulation of the nervous system to paralysis and, at high doses, death.[10] The insecticidal action of Chlorpyrifos-methyl is primarily attributed to this pathway.[9]



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Acetylcholinesterase Inhibition by Chlorpyrifos-methyl

## Non-Cholinesterase Mechanisms of Neurotoxicity

Emerging evidence suggests that Chlorpyrifos-methyl can exert neurotoxic effects through mechanisms independent of acetylcholinesterase inhibition, particularly at low exposure levels.



[11][12][13][14] These alternative pathways may contribute to the observed neurodevelopmental and cognitive deficits associated with chlorpyrifos exposure.[14]

One notable non-cholinesterase mechanism involves the alteration of intracellular signaling pathways.[11] For instance, studies have shown that Chlorpyrifos and its metabolites can increase the phosphorylation of the Ca2+/cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal development, learning, and memory.[11] This effect occurs at concentrations well below those required to inhibit acetylcholinesterase.[11]

Furthermore, there is evidence to suggest that Chlorpyrifos-methyl can interact with N-methyl-D-aspartate (NMDA) receptors, a class of ionotropic glutamate receptors crucial for synaptic plasticity and memory function.[15] Chlorpyrifos has been shown to potentiate the activity of NMDA receptors, which could lead to excitotoxicity and neuronal damage.[12][15]

# Experimental Protocols: Quantification of Chlorpyrifos-methyl using Chlorpyrifos Methyl-d6

The following is a representative experimental protocol for the analysis of Chlorpyrifos-methyl in environmental or biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Chlorpyrifos methyl-d6** as an internal standard. This method is based on established analytical principles for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental matrices.

- Extraction:
  - Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
  - Add 10 mL of acetonitrile.
  - Add an appropriate amount of Chlorpyrifos methyl-d6 internal standard solution.



- Add the QuEChERS extraction salts (e.g., 4 g MgSO<sub>4</sub>, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., 150 mg MgSO<sub>4</sub>, 50 mg primary secondary amine (PSA), 50 mg C18).
  - Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
  - The supernatant is ready for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis
- Liquid Chromatography (LC) Conditions:
  - Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm)
  - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
  - Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
  - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a reequilibration step.
  - Flow Rate: 0.3 mL/min
  - Injection Volume: 5 μL
- Tandem Mass Spectrometry (MS/MS) Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), Positive
  - Scan Type: Multiple Reaction Monitoring (MRM)







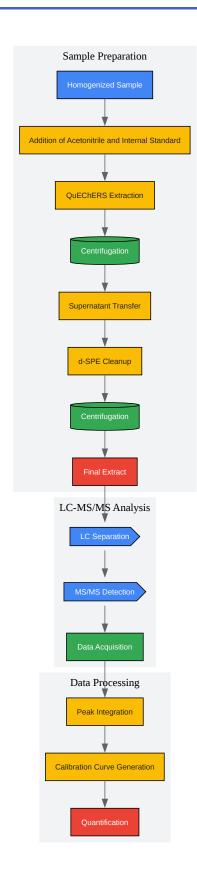
#### MRM Transitions:

- Chlorpyrifos-methyl: Precursor ion (Q1) m/z 322 -> Product ions (Q3) m/z 125, 286
- Chlorpyrifos methyl-d6: Precursor ion (Q1) m/z 328 -> Product ions (Q3) m/z 125, 292
- Instrument parameters such as collision energy and declustering potential should be optimized for maximum sensitivity.

#### 3. Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte (Chlorpyrifosmethyl) to the internal standard (**Chlorpyrifos methyl-d6**). A calibration curve is constructed by plotting the peak area ratios of a series of calibration standards against their known concentrations. The concentration of Chlorpyrifos-methyl in the unknown samples is then determined from this calibration curve.





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Workflow for Chlorpyrifos-methyl Analysis



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